[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone

Catalog No.
S11577518
CAS No.
M.F
C26H23N3O3
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-...

Product Name

[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C26H23N3O3/c1-31-24-13-17-10-12-29(16-18(17)14-25(24)32-2)26(30)20-15-23(22-9-5-6-11-27-22)28-21-8-4-3-7-19(20)21/h3-9,11,13-15H,10,12,16H2,1-2H3

InChI Key

FWVBFIACMKANFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5)OC

The compound [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone is a complex organic molecule characterized by its unique structural features. It consists of an isoquinoline moiety fused with a quinoline ring, which is further substituted with methoxy groups and a pyridine derivative. Its molecular formula is C21H20N2O3C_{21}H_{20}N_2O_3, and it has a molecular weight of approximately 348.4 g/mol. The presence of multiple aromatic rings and functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.

Typical for isoquinoline derivatives, such as:

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitutions at various positions depending on the nature of the electrophile.
  • Nucleophilic Reactions: The methanone group can act as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-nitrogen bonds.
  • Reduction Reactions: The dihydroisoquinoline structure may be subject to reduction, which could alter its biological activity.

Research indicates that compounds similar to [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone exhibit various biological activities, including:

  • Anticancer Properties: Several isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens.
  • Neuroprotective Effects: Some studies suggest that isoquinoline derivatives can protect neuronal cells from oxidative stress and neurodegeneration.

The synthesis of this compound typically involves several steps:

  • Formation of the Isoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as phenethylamines.
  • Methoxy Group Introduction: Methoxylation can be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Pyridine and Quinoline Coupling: The final coupling step to introduce the pyridine and quinoline moieties can be achieved through cross-coupling reactions such as Suzuki or Buchwald-Hartwig reactions.

The unique structure of [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone makes it a candidate for various applications:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Research Tool: It can be utilized in biochemical assays to study cellular mechanisms or as a probe in pharmacological studies.

Interaction studies are crucial for understanding the binding affinities and mechanisms of action of this compound. These studies often involve:

  • Molecular Docking Studies: To predict how the compound interacts with specific biological targets (e.g., enzymes or receptors).
  • In Vitro Assays: To evaluate its efficacy against various cell lines and determine IC50 values.
  • In Vivo Studies: To assess pharmacokinetics and bioavailability in animal models.

Several compounds share structural features with [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone, highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
5-(6,7-Dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile hydrochlorideC27H37ClN2O4Contains additional isopropyl group; potential for enhanced lipophilicity.
4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamineC19H24N2O2Simpler structure; lacks quinoline moiety but retains isoquinoline core.
4-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-N-(2[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-quinazolinamine hydrochlorideC31H36N4O6.HClMore complex with additional substitutions; potential for varied biological activity.

These comparisons illustrate how the unique combination of functional groups and structural elements in [6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(2-pyridyl)-4-quinolyl]methanone may confer distinct pharmacological properties not found in simpler derivatives.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

425.17394160 g/mol

Monoisotopic Mass

425.17394160 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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